

Stability and storage conditions for (S)-1-Boc-3-butyl-piperazine

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Compound of Interest

Compound Name: (S)-1-Boc-3-butyl-piperazine

Cat. No.: B1592897

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Welcome to the technical support resource for **(S)-1-Boc-3-butyl-piperazine** (CAS: 928025-60-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal stability, storage, and handling of this versatile chiral building block. As Senior Application Scientists, we have compiled field-proven insights and data to help you troubleshoot potential issues and answer frequently asked questions.

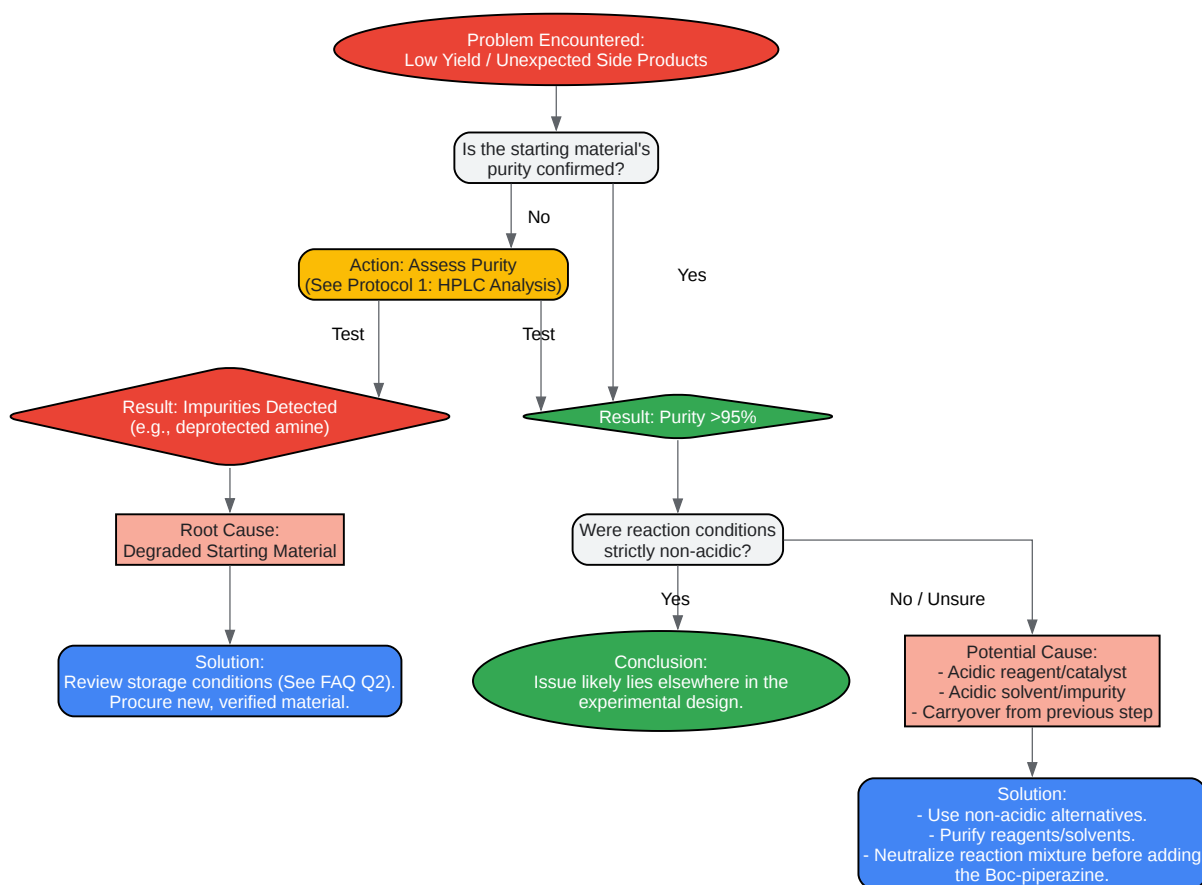
Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of **(S)-1-Boc-3-butyl-piperazine**.

Q1: What is the primary chemical liability of (S)-1-Boc-3-butyl-piperazine?

The primary chemical liability is the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is a carbamate that is intentionally designed to be labile under acidic conditions.^{[1][2]} Accidental exposure to acidic environments, whether in solution or from atmospheric contaminants, is the most common cause of degradation, leading to the formation of the unprotected (S)-3-butyl-piperazine. This deprotection is generally stable to basic conditions, which allows for orthogonal chemical strategies.^{[1][3]}

To visualize this, the diagram below highlights the acid-sensitive Boc group on the piperazine core.



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References

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